1-(Prop-2-yn-1-yl)cyclopentanol
CAS No.: 19135-07-0
Cat. No.: VC21308725
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19135-07-0 |
|---|---|
| Molecular Formula | C8H12O |
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-prop-2-ynylcyclopentan-1-ol |
| Standard InChI | InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 |
| Standard InChI Key | NFBVHCPRWIEACF-UHFFFAOYSA-N |
| SMILES | C#CCC1(CCCC1)O |
| Canonical SMILES | C#CCC1(CCCC1)O |
Introduction
Chemical Properties and Structure
Molecular Identity
1-(Prop-2-yn-1-yl)cyclopentanol features a cyclopentane ring with a tertiary alcohol functional group at position 1, to which a prop-2-yn-1-yl (propargyl) group is attached. The compound's basic identification parameters are presented in Table 1 .
| Parameter | Value |
|---|---|
| IUPAC Name | 1-prop-2-ynylcyclopentan-1-ol |
| CAS Number | 19135-07-0 |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
| InChI Key | NFBVHCPRWIEACF-UHFFFAOYSA-N |
Structural Features
The structure of 1-(Prop-2-yn-1-yl)cyclopentanol is defined by several key features that influence its chemical behavior. The compound contains a cyclopentane ring, which provides conformational rigidity. The tertiary alcohol group at the 1-position creates a stereogenic center, and the propargyl group introduces an alkyne functionality that can participate in various chemical transformations.
Physical and Chemical Properties
The physical properties of 1-(Prop-2-yn-1-yl)cyclopentanol have been documented in chemical databases and research publications. Table 2 summarizes these properties based on available data .
| Property | Value |
|---|---|
| Physical State | Not specified in available research |
| Boiling Point | Not available |
| Melting Point | Not available |
| LogP | 1.31480 |
| Polar Surface Area (PSA) | 20.23000 |
| Canonical SMILES | C#CCC1(CCCC1)O |
Synthesis Methods
General Synthetic Approaches
Multiple synthetic routes have been reported for the preparation of 1-(Prop-2-yn-1-yl)cyclopentanol. The literature indicates several methodologies with varying yields and reaction conditions .
Specific Synthetic Methods
One common approach for synthesizing 1-(Prop-2-yn-1-yl)cyclopentanol involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of potassium hydroxide (KOH) in a mixture of ethanol and water.
| Reference | Reported Yield | Year Published |
|---|---|---|
| Lamarque et al., Advanced Synthesis and Catalysis | ~63% | 2011 |
| Shu et al., Organic Letters | ~49% | 2012 |
| Cabezas et al., Tetrahedron Letters | ~90% | 1998 |
| Clinet & Linstrumelle, Synthesis | Not specified | 1981 |
| Brown et al., Tetrahedron Letters | Not specified | 1993 |
The highest yield (approximately 90%) was reported by Cabezas et al. in 1998, suggesting this might be the most efficient synthetic route documented in the literature .
Novel Synthetic Approaches
Recent research has explored alternative methods for synthesizing propargylic alcohols similar to 1-(Prop-2-yn-1-yl)cyclopentanol. One notable approach involves zinc iodide-catalyzed allenylation of terminal alkynes with pyrrolidine and ketones, which has shown promise for the synthesis of related compounds. This method requires stoichiometric amounts of all three reactants and operates under sustainable conditions with reduced catalyst loading compared to previous protocols .
Chemical Reactivity
General Reactivity Profile
The reactivity of 1-(Prop-2-yn-1-yl)cyclopentanol is primarily dictated by its functional groups: the tertiary alcohol and the terminal alkyne. These groups enable the compound to participate in various chemical transformations, making it valuable in organic synthesis.
Major Reaction Types
Based on the available research, 1-(Prop-2-yn-1-yl)cyclopentanol can undergo several types of chemical reactions:
Oxidation Reactions
The tertiary alcohol functionality can be oxidized using reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction Reactions
Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be employed to reduce 1-(Prop-2-yn-1-yl)cyclopentanol, forming different alcohols or hydrocarbons depending on the specific conditions.
Substitution Reactions
The compound can participate in nucleophilic substitution reactions, particularly at the propargylic position. Common reagents used include sodium hydroxide (NaOH) and various alkyl halides.
Functionalization of the Terminal Alkyne
The terminal alkyne group can undergo various transformations, including hydration, hydrogenation, and coupling reactions such as Sonogashira coupling or click chemistry.
Reaction Mechanisms
The mechanisms of reactions involving 1-(Prop-2-yn-1-yl)cyclopentanol depend on the specific transformation. In general, the tertiary alcohol group can act as a nucleophile, while the terminal alkyne can participate in addition reactions or serve as a site for metallation .
Biological Activity
Thiol-Reactive Properties
Research indicates that 1-(Prop-2-yn-1-yl)cyclopentanol can function as a thiol-reactive probe, capable of covalently labeling, enriching, and quantifying the reactive cysteinome in cells and tissues. This property makes it valuable for studying protein interactions and modifications.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes through covalent modification of reactive cysteine residues. This covalent bonding can alter protein function, leading to changes at both molecular and cellular levels.
Protein Interactions
Studies have shown that 1-(Prop-2-yn-1-yl)cyclopentanol can interact with various proteins, likely through covalent bonding with reactive cysteine residues. This interaction can lead to alterations in protein function, which has implications for biochemical research and potential therapeutic applications.
Case Studies and Research Findings
Research has explored the implications of using 1-(Prop-2-yn-1-yl)cyclopentanol in various experimental setups. Key findings from these studies include:
-
Effective inhibition of specific enzymes involved in metabolic pathways
-
Unique labeling patterns of reactive cysteines in various cell types
-
Modulation of metabolic pathways by altering enzyme activity via thiol reactivity
Research Applications
Chemical Synthesis
1-(Prop-2-yn-1-yl)cyclopentanol serves as a valuable intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its unique structure and reactivity make it a useful building block for more complex molecules.
Biological Research
The compound is utilized in biological research, particularly in studies focused on enzyme inhibition and protein interactions. Its ability to covalently label reactive cysteines provides a tool for investigating protein dynamics and functions in complex biological systems.
Analytical Chemistry
Comparative Analysis
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cyclopentanol shares structural similarities with other propargylic alcohols but has distinct properties due to its specific cyclic structure. Table 3 compares it with related compounds.
| Compound | Similarities | Differences | Notable Features |
|---|---|---|---|
| 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione | Propargylic group | Contains benzimidazole moiety | Comparable biological activities |
| N-(Prop-2-yn-1-yl)-o-phenylenediamine | Propargylic group | Contains diamine functionality | Used in similar synthetic applications |
| Other propargylic alcohols | Alkyne and alcohol functionalities | Vary in ring size or lack cyclic structure | Different reactivity profiles |
Advantages and Limitations
The specific cyclic structure of 1-(Prop-2-yn-1-yl)cyclopentanol, combined with the propargylic group, imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds. These unique characteristics make it valuable for various research and potential industrial applications.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing more efficient, sustainable, and scalable methods for synthesizing 1-(Prop-2-yn-1-yl)cyclopentanol. The zinc iodide-catalyzed methodology mentioned in recent literature could potentially be adapted for this specific compound .
Biological Activity Exploration
Additional studies are needed to fully characterize the biological activity of 1-(Prop-2-yn-1-yl)cyclopentanol, particularly its interactions with specific proteins and enzymes, and its potential applications in drug discovery or as a chemical biology tool.
Structure-Activity Relationship Studies
Investigating how structural modifications to 1-(Prop-2-yn-1-yl)cyclopentanol affect its chemical reactivity and biological activity could provide valuable insights for designing derivatives with enhanced properties for specific applications.
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